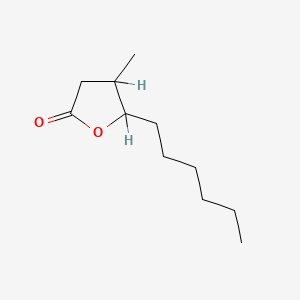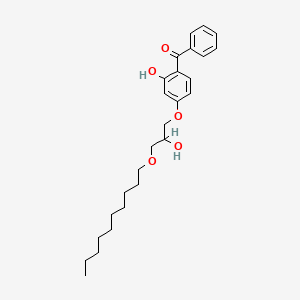
3,3'-Diamino-4'-methoxyflavone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DD1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Proteasominhibition und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Induktion von Apoptose in Krebszellen, insbesondere in myeloiden Tumoren.
Medizin: Potenzielles Therapeutikum zur Behandlung von Krebs aufgrund seiner selektiven apoptoseinduzierenden Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Krebsbehandlungen und als Werkzeug in der Arzneimittelforschung eingesetzt.
Wirkmechanismus
DD1 übt seine Wirkungen aus, indem es das Proteasom hemmt, einen Proteinkomplex, der für den Abbau unnötiger oder beschädigter Proteine verantwortlich ist. Diese Inhibition führt zur Anhäufung von Proteinen, die Apoptose in Krebszellen induzieren. Die molekularen Ziele umfassen die Proteasom-Untereinheiten, und die beteiligten Pfade beziehen sich auf die Regulation des Zellzyklus und der Apoptose .
Wirkmechanismus
Target of Action
The primary target of 3,3’-Diamino-4’-methoxyflavone is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins . It also targets the p70S6 kinase , a protein involved in the regulation of cell growth, cell proliferation, and protein synthesis.
Mode of Action
3,3’-Diamino-4’-methoxyflavone interacts with its targets by inhibiting their activity. It has been reported to inhibit the chymotrypsin-like activity of the proteasome .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and protein synthesis. By inhibiting the proteasome and p70S6 kinase, it disrupts the normal functioning of these pathways, leading to changes in cell growth and protein synthesis .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound has been shown to arrest the proliferation of acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3) in a dose and time-dependent manner . It also blocks the colony formation in samples from acute myeloid leukemia patients, without affecting normal blood cells . It reduces mitochondrial membrane potential and Bad phosphorylation (at Ser136), and induces Bax and caspase 3, 8, and 9 activation in U937 cells .
Biochemische Analyse
Biochemical Properties
3,3’-Diamino-4’-methoxyflavone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the chymotrypsin-like activity of the proteasome, with an IC50 value of 2.0 µM . This inhibition is synergistic with bortezomib, a known proteasome inhibitor. Additionally, 3,3’-Diamino-4’-methoxyflavone reduces the phosphorylation of p70S6 kinase in U937 cells, which is crucial for protein synthesis and cell growth .
Cellular Effects
3,3’-Diamino-4’-methoxyflavone exerts profound effects on various cell types and cellular processes. In acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3), it arrests cell proliferation in a dose- and time-dependent manner, with optimal effects observed at approximately 20 µM and 96 hours . The compound also induces apoptosis by reducing mitochondrial membrane potential, increasing Bax and caspase activation, and decreasing Bad phosphorylation at Ser136 . These actions collectively disrupt cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3,3’-Diamino-4’-methoxyflavone exerts its effects through several mechanisms. It binds to and inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis . The compound also reduces the phosphorylation of p70S6 kinase, thereby inhibiting protein synthesis and cell growth . Furthermore, it induces the activation of pro-apoptotic proteins such as Bax and caspases 3, 8, and 9, while reducing the phosphorylation of anti-apoptotic proteins like Bad .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Diamino-4’-methoxyflavone change over time. The compound demonstrates stability and retains its activity over extended periods, with optimal effects observed at around 96 hours . Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation without affecting normal blood cells
Dosage Effects in Animal Models
The effects of 3,3’-Diamino-4’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without causing harm.
Metabolic Pathways
3,3’-Diamino-4’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolites have been detected in urine and feces, indicating its excretion through renal and hepatic pathways . Additionally, it affects metabolic flux by altering the levels of various metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3,3’-Diamino-4’-methoxyflavone is transported and distributed through specific transporters and binding proteins. It is a cell-permeable compound that can easily cross cell membranes . Once inside the cell, it accumulates in specific compartments, such as the mitochondria, where it exerts its apoptotic effects . The compound’s distribution is influenced by its lipophilicity and interactions with cellular transport mechanisms .
Subcellular Localization
3,3’-Diamino-4’-methoxyflavone localizes to specific subcellular compartments, particularly the mitochondria . This localization is crucial for its activity, as it induces mitochondrial membrane potential reduction and activates pro-apoptotic proteins . The compound’s targeting signals and post-translational modifications may direct it to specific organelles, enhancing its therapeutic efficacy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DD1 umfasst mehrere Schritte, beginnend mit der Herstellung der Flavon-Grundstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Flavon-Kerns: Dies wird typischerweise durch die Cyclisierung von 2'-Hydroxyacetophenon mit Benzaldehyderivaten unter sauren Bedingungen erreicht.
Einführung von Aminogruppen: Die Aminogruppen werden durch Nitrierung und anschließende Reduktion eingeführt.
Methoxylierung: Die Methoxygruppe wird durch Methylierung der Hydroxylgruppe mit Methyliodid in Gegenwart einer Base eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von DD1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Massenproduktion von Zwischenprodukten: Großtechnische Herstellung des Flavon-Kerns und nachfolgender Zwischenprodukte.
Optimierung der Reaktionsbedingungen: Sicherung hoher Ausbeute und Reinheit durch kontrollierte Reaktionsbedingungen.
Reinigung: Anwendung von Techniken wie Umkristallisation und Chromatographie, um die gewünschte Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
DD1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: DD1 kann zu Chinonderivaten oxidiert werden.
Reduktion: Die Nitrogruppen in Zwischenprodukten können zu Aminogruppen reduziert werden.
Substitution: Methoxylierung und andere Substitutionsreaktionen sind bei der Synthese von DD1 üblich.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Zinn(II)-chlorid.
Substitution: Methyliodid für die Methoxylierung, häufig in Gegenwart einer Base wie Kaliumcarbonat.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die zum Endprodukt DD1 und seinen Derivaten führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bortezomib: Ein weiterer Proteasominhibitor, der in der Krebstherapie eingesetzt wird.
Carfilzomib: Ein selektiverer Proteasominhibitor mit ähnlichen Anwendungen.
Ixazomib: Ein oraler Proteasominhibitor, der bei der Behandlung von multiplem Myelom eingesetzt wird.
Einzigartigkeit von DD1
DD1 ist aufgrund seiner spezifischen Struktur einzigartig, die eine selektive Hemmung des Proteasoms in myeloiden Tumoren ermöglicht. Diese Selektivität macht es zu einer wertvollen Verbindung in der Krebsforschung und bietet im Vergleich zu anderen Proteasominhibitoren potenzielle Vorteile in Bezug auf Wirksamkeit und Nebenwirkungsprofil .
Eigenschaften
IUPAC Name |
3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRUZXHIEFFBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172069 | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187585-11-1 | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187585-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)






![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)

![Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate](/img/structure/B1614875.png)

![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)
![N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide](/img/structure/B1614882.png)

